molecular formula C12H11ClN4O3 B2674405 ethyl {(2Z)-2-[(4-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate CAS No. 123822-72-0

ethyl {(2Z)-2-[(4-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate

Cat. No.: B2674405
CAS No.: 123822-72-0
M. Wt: 294.7
InChI Key: LNUCKPDKUPPDSU-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {(2Z)-2-[(4-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate is a useful research compound. Its molecular formula is C12H11ClN4O3 and its molecular weight is 294.7. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis

One of the primary applications of related compounds is in stereoselective synthesis, which is crucial for producing optically active intermediates for pharmacologically valuable products. For example, the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor in the synthesis of several pharmacologically valuable products, demonstrates the importance of precise synthetic techniques in fine chemistry (Kluson et al., 2019). This process involves asymmetric hydrogenation and is performed under continuous regime in a microfluidic chip reactor, highlighting the role of advanced synthetic methodologies in producing high-purity chemical intermediates.

Anti-viral and Cytotoxic Activities

Research on the anti-viral and cytotoxic activities of related heterocyclic compounds points to the potential biomedical applications of ethyl {(2Z)-2-[(4-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate. For instance, compounds synthesized from 4-chloroacetophenone demonstrated significant antiviral activity against Herpes simplex type-1 (HSV-1), showcasing the potential of similar structures in developing antiviral agents (Dawood et al., 2011).

Structural and Mechanistic Studies

Structural and mechanistic studies of closely related compounds can provide valuable insights into the reactivity and potential applications of this compound. For example, the study on the reaction of ethyl (2‐cyanoacetyl)carbamate with ethyl orthoformate revealed a highly stereoselective process, offering a glimpse into the complex stereochemistry and potential for designing selective synthetic routes (Sung et al., 2005).

Environmental and Food Safety

Ethyl carbamate (urethane), a related compound, has been identified as a potentially carcinogenic compound found in fermented food products and alcoholic beverages. Research focusing on the detection, formation mechanisms, and mitigation strategies for ethyl carbamate underscores the importance of understanding the chemical properties and reactions of similar compounds to ensure food safety and public health (Weber & Sharypov, 2009).

Properties

IUPAC Name

ethyl N-[(2Z)-2-[(4-chlorophenyl)hydrazinylidene]-2-cyanoacetyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3/c1-2-20-12(19)15-11(18)10(7-14)17-16-9-5-3-8(13)4-6-9/h3-6,16H,2H2,1H3,(H,15,18,19)/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUCKPDKUPPDSU-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=NNC1=CC=C(C=C1)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.